

"synthesis protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate"

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Compound of Interest

Compound Name:	<i>Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate</i>
Cat. No.:	B092289

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Synthesis Protocol for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the formation of the furan ring via the Feist-Benary synthesis, followed by a direct C-H trifluoromethylation at the C2 position of the furan nucleus. This application note includes detailed experimental procedures, tables of reagents and reaction conditions, and a logical workflow diagram to guide the synthesis.

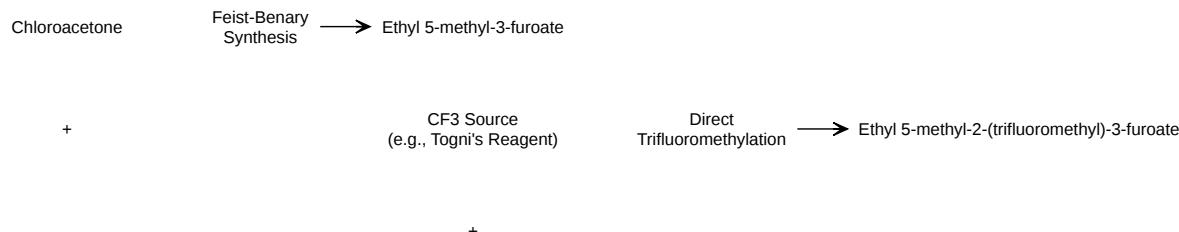
Introduction

Furan derivatives are important scaffolds in a variety of biologically active compounds and functional materials. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability. This protocol details a reliable method for the preparation of **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**.

(trifluoromethyl)-3-furoate, providing researchers with a practical guide for accessing this and similar trifluoromethylated furan structures. The synthesis proceeds through the formation of an ethyl 5-methyl-3-furoate intermediate, which is subsequently trifluoromethylated.

Overall Reaction Scheme

Ethyl Acetoacetate



+

+

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Caption: Overall two-step synthesis of **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-furoate (Feist-Benary Furan Synthesis)

This step involves the condensation of an α -halo ketone with a β -dicarbonyl compound to form the furan ring.[1][2][3][4]

Materials and Reagents:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
Ethyl acetoacetate	C ₆ H ₁₀ O ₃	130.14	100	13.01 g
Chloroacetone	C ₃ H ₅ ClO	92.52	100	9.25 g
Pyridine	C ₅ H ₅ N	79.10	200	15.82 g
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	-	200 mL
Hydrochloric acid (1 M)	HCl	36.46	-	100 mL
Saturated sodium bicarbonate	NaHCO ₃	84.01	-	100 mL
Brine	NaCl	58.44	-	100 mL
Anhydrous sodium sulfate	Na ₂ SO ₄	142.04	-	As needed

Procedure:

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (13.01 g, 100 mmol) and chloroacetone (9.25 g, 100 mmol) in 100 mL of diethyl ether.
- Slowly add pyridine (15.82 g, 200 mmol) to the stirred solution. The addition is exothermic, and the reaction mixture may warm up.
- After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 100 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to afford Ethyl 5-methyl-3-furoate as a colorless oil.

Expected Yield: 60-70%

Step 2: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate (Direct C-H Trifluoromethylation)

This step utilizes a direct trifluoromethylation of the electron-rich furan ring at the C2 position using an electrophilic or radical trifluoromethylating agent.^{[5][6]} A photocatalytic approach is described below.

Materials and Reagents:

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Volume/Mass
Ethyl 5-methyl-3-furoate	C8H10O3	154.16	10	1.54 g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II)	C10H10F3IO2	362.08	12	4.34 g
Tris(2,2'-bipyridyl)dichloro ruthenium(II) hexahydrate	C30H36Cl2N6RuO6	748.62	0.1 (1 mol%)	75 mg
Acetonitrile (anhydrous)	CH3CN	41.05	-	50 mL
Ethyl acetate	C4H8O2	88.11	-	As needed
Hexane	C6H14	86.18	-	As needed

Procedure:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-methyl-3-furoate (1.54 g, 10 mmol), Togni's Reagent II (4.34 g, 12 mmol), and Ru(bpy)₃Cl₂·6H₂O (75 mg, 0.1 mmol).
- Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Add anhydrous acetonitrile (50 mL) via syringe.
- Stir the resulting mixture and irradiate with a blue LED lamp (450 nm) at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield **Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate**.

Expected Yield: 50-60%

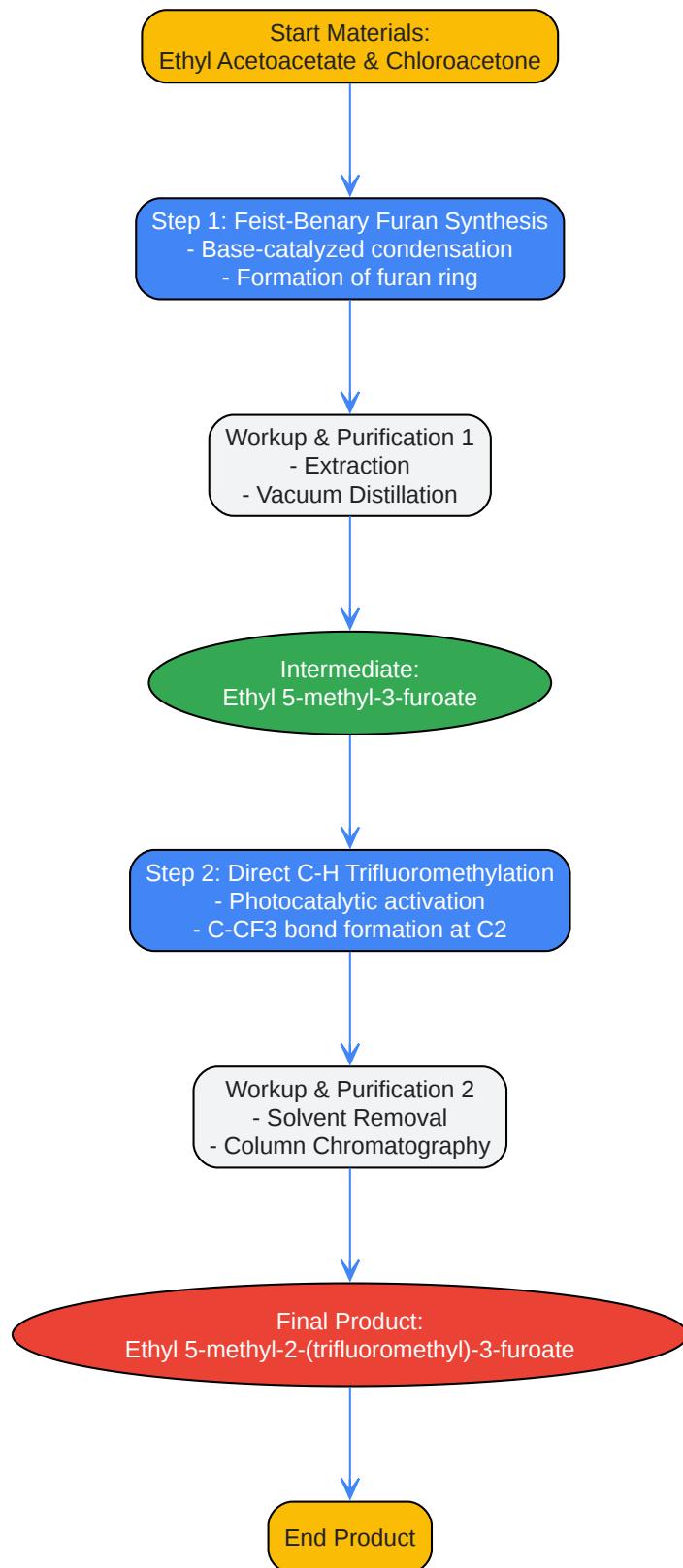
Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Step	Reaction Type	Key Reagents	Solvent	Temperature	Time (h)	Yield (%)
1	Feist-Benary Synthesis	Ethyl acetoacetate, Chloroacetone, Pyridine	Diethyl ether	Reflux	4-6	60-70
2	Photocatalytic Trifluoromethylation	Togni's Reagent II, Ru(bpy) ₃ Cl 2·6H ₂ O, Blue LED	Acetonitrile	Room Temperature	12-24	50-60

Experimental Workflow and Logic

The synthesis is designed as a sequential two-step process. The first step constructs the core furan heterocycle with the desired methyl and ethyl ester substituents. The second step introduces the trifluoromethyl group at the electronically favored C2 position.

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